
Diethyl 1,1-cyclopropanedicarboxylate
Overview
Description
Diethyl 1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It is a clear, colorless liquid that is used primarily in organic synthesis . The compound is known for its participation in ring-opening addition reactions with various nucleophilic reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclopropanedicarboxylate is typically synthesized through the esterification of 1,1-cyclopropanedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester . The product is then purified through fractional distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the cyclopropane ring, typically initiated by nucleophiles.
Ester hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Hydrolysis conditions: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products:
Ring-opening products: Depending on the nucleophile, the products can vary but generally include compounds with open-chain structures.
Hydrolysis products: The hydrolysis of this compound yields 1,1-cyclopropanedicarboxylic acid.
Scientific Research Applications
Chemical Properties and Reactivity
Diethyl 1,1-cyclopropanedicarboxylate is characterized by its molecular formula and a molecular weight of 186.21 g/mol. It is a colorless liquid with a density of 1.055 g/mL at 25 °C and exhibits significant ring strain due to its cyclopropane structure. This strain enhances its reactivity, particularly in ring-opening reactions with nucleophiles such as amines, alcohols, and thiols .
Organic Synthesis
DEC serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions allows chemists to create various derivatives that are essential in developing new compounds. For example, DEC can be transformed into different carboxylic acids through hydrolysis or into more complex structures via nucleophilic addition reactions .
Polymer Chemistry
In polymer chemistry, DEC is utilized in ring-opening polymerization processes. The compound's unique structure facilitates the formation of polymers with distinct properties, making it valuable for creating specialized materials used in coatings, adhesives, and other applications .
Pharmaceutical Intermediates
DEC is recognized for its role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of drugs like Montelukast and Ketorolac. These medications are used for treating allergies and pain management, respectively . The compound's reactivity allows for efficient transformations necessary to produce active pharmaceutical ingredients (APIs).
Material Science
In material science, DEC contributes to the development of new materials with specific chemical and physical properties. Its ability to participate in various chemical reactions makes it suitable for creating novel composites and functional materials that can be tailored for specific applications .
Case Study 1: Synthesis of Montelukast
In a study conducted on the synthesis of Montelukast using DEC as an intermediate, researchers demonstrated how the compound's ring-opening capabilities allowed for efficient formation of key intermediates required for the final drug product. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity .
Case Study 2: Polymer Development
Another research project focused on utilizing DEC in the creation of biodegradable polymers. The findings indicated that polymers synthesized from DEC exhibited favorable mechanical properties while maintaining environmental compatibility. This application underscores DEC's potential in sustainable material development .
Mechanism of Action
The primary mechanism of action for diethyl 1,1-cyclopropanedicarboxylate involves its participation in ring-opening reactions. The cyclopropane ring is highly strained, making it susceptible to nucleophilic attack . The nucleophile attacks the carbon atoms of the cyclopropane ring, leading to the formation of an open-chain structure . This reaction is facilitated by the presence of electron-withdrawing ester groups, which stabilize the transition state .
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl oxalate
- Diethyl 1,3-acetonedicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: Diethyl 1,1-cyclopropanedicarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to other similar compounds . This makes it particularly useful in ring-opening reactions and polymerization processes .
Biological Activity
Diethyl 1,1-cyclopropanedicarboxylate (DEC) is a compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHO
- Molecular Weight : 186.21 g/mol
- CAS Number : 1559-02-0
- Appearance : Clear colorless liquid
This compound is an ester that participates in various chemical reactions, particularly ring-opening addition reactions with nucleophiles due to the strain in its cyclopropane ring structure .
DEC's biological activity primarily stems from its ability to undergo ring-opening reactions. The cyclopropane ring's inherent strain makes it reactive towards nucleophiles, facilitating the formation of diverse organic compounds. The compound's reactivity can be summarized as follows:
- Ring-opening Addition Reactions : DEC reacts with nucleophiles (amines, alcohols, thiols) to form products with open-chain structures.
- Ester Hydrolysis : Under acidic or basic conditions, DEC can hydrolyze to yield 1,1-cyclopropanedicarboxylic acid .
Applications in Pharmaceutical Synthesis
DEC serves as an intermediate in the synthesis of several pharmaceutical compounds:
- Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.
- Montelukast : Used for asthma management and allergy treatment.
The compound's role in synthesizing these drugs highlights its importance in medicinal chemistry .
Table 1: Biological Activity Overview
Activity Type | Description | References |
---|---|---|
Antiinflammatory | Intermediate for NSAIDs | |
Organic Synthesis | Building block for complex organic molecules | |
Polymer Chemistry | Participates in polymerization reactions |
Case Study 1: Synthesis of Ketorolac
A study demonstrated the use of DEC in synthesizing Ketorolac via a multi-step reaction involving ring-opening and subsequent functionalization. The reaction conditions optimized the yield and purity of Ketorolac, showcasing DEC's utility as a pharmaceutical intermediate .
Case Study 2: Ring-opening Polymerization
Research illustrated DEC's role in ring-opening polymerization to produce novel polymers with enhanced properties. The study highlighted how varying reaction conditions influenced the polymer's characteristics, such as thermal stability and mechanical strength.
Research Findings
Recent studies have focused on the reactivity patterns of DEC under different conditions:
- Nucleophile Reactivity : The choice of nucleophile significantly affects the outcome of ring-opening reactions. For instance, primary amines yield different products compared to alcohols due to steric factors and electronic effects.
- Environmental Factors : Temperature and pH play crucial roles in DEC's stability and reactivity. Higher temperatures tend to increase reaction rates but may also lead to side reactions if not controlled properly .
Q & A
Q. What are the established synthetic routes for Diethyl 1,1-cyclopropanedicarboxylate, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
this compound is synthesized via cyclopropanation strategies. Historical methods include the Perkin synthesis (1884), which involves malonate ester derivatives and carbene/carbenoid intermediates . Modern protocols often utilize [2+1] cycloaddition reactions, such as the nucleophilic ring-opening of cyclopropane derivatives with transition metal complexes (e.g., Na₂Fe(CO)₄ in dioxane) . Optimization involves controlling steric and electronic factors:
- Temperature : Reactions typically proceed at 70–100°C.
- Catalysts : Transition metals (e.g., Fe, Pd) enhance regioselectivity.
- Solvents : Polar aprotic solvents (e.g., dioxane, THF) improve solubility and reaction kinetics .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are key structural features identified?
Basic Research Focus
Structural characterization relies on:
- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm), while ester carbonyl carbons resonate at δ 165–170 ppm .
- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and cyclopropane ring vibrations (950–1000 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (m/z 186.20) and fragmentation patterns validate the molecular formula (C₉H₁₄O₄) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Focus
The compound is classified as hazardous (flammable, irritant). Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Q. How does the ring strain of cyclopropane influence the reactivity of this compound in nucleophilic ring-opening reactions?
Advanced Research Focus
The 60° bond angles in cyclopropane create significant ring strain (~27 kcal/mol), making it highly reactive. In nucleophilic ring-opening (e.g., with Na₂Fe(CO)₄), strain relief drives reactivity:
- Regioselectivity : Nucleophiles attack the less substituted carbon due to steric and electronic effects.
- Mechanism : Concerted or stepwise pathways depend on solvent polarity and nucleophile strength. Kinetic studies using deuterated analogs can distinguish mechanisms .
Q. What role does this compound play as a precursor in synthesizing donor-acceptor (DA) cyclopropanes, and what mechanistic considerations are involved?
Advanced Research Focus
The compound serves as a DA cyclopropane precursor due to its electron-withdrawing ester groups. Applications include:
- Natural Product Synthesis : DA cyclopropanes undergo [3+2] cycloadditions to form five-membered rings in terpene frameworks.
- Catalysis : Transition metals (e.g., Rh, Cu) activate the cyclopropane for asymmetric transformations. Computational studies (DFT) predict transition-state geometries and enantioselectivity .
Q. How can computational chemistry methods resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?
Advanced Research Focus
Discrepancies in reactivity (e.g., divergent regioselectivity with Pd vs. Fe catalysts) arise from electronic and steric effects. Strategies include:
- DFT Calculations : Map potential energy surfaces to identify favored pathways.
- Solvent Modeling : COSMO-RS simulations assess solvent effects on transition states.
- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms .
Q. What analytical strategies are used to characterize byproducts or degradation products of this compound in synthetic workflows?
Advanced Research Focus
Byproducts (e.g., hydrolysis to cyclopropane-1,1-dicarboxylic acid) are identified via:
Properties
IUPAC Name |
diethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCZOHNYSLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165984 | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-02-0 | |
Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1559-02-0 | |
Source | DTP/NCI | |
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Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
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Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |
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Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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